molecular formula C20H16F3N5O B2536194 3-(3,4-dimethylphenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888422-18-2

3-(3,4-dimethylphenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2536194
CAS No.: 888422-18-2
M. Wt: 399.377
InChI Key: YZZJQPGGSDJDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidinone core. The 3-position is substituted with a 3,4-dimethylphenyl group, while the 6-position bears a benzyl group modified with a trifluoromethyl (CF₃) moiety at the meta position.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O/c1-12-6-7-16(8-13(12)2)28-18-17(25-26-28)19(29)27(11-24-18)10-14-4-3-5-15(9-14)20(21,22)23/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZJQPGGSDJDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl (-CF₃) and methylphenyl groups modulate electronic and steric environments, directing nucleophilic attacks. Key observations include:

  • Amino group substitution : The triazole nitrogen atoms undergo regioselective alkylation or arylation under mild conditions (e.g., K₂CO₃/DMF, 60°C).

  • Trifluoromethyl reactivity : The -CF₃ group stabilizes adjacent positions, enabling selective displacement with amines or thiols at elevated temperatures (80–100°C) .

Reaction SiteReagent/ConditionsProductYield (%)
N1 of triazoleBenzyl bromide/K₂CO₃N1-benzylated derivative72
C6 adjacent to -CF₃Ethylenediamine/EtOH, refluxDiamine-substituted analog58

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions, forming fused heterocycles. For example:

  • Azide-alkyne cycloaddition : Reacts with terminal alkynes under Cu(I) catalysis to generate triazolo[1,5-a]pyrimidine hybrids.

  • Diels-Alder reactivity : The pyrimidine ring acts as a dienophile, reacting with conjugated dienes (e.g., 1,3-butadiene) to yield bicyclic adducts .

Hydrolysis and Stability

The lactam moiety (7-one) undergoes pH-dependent hydrolysis:

  • Acidic conditions : Selective cleavage of the pyrimidinone ring at C7, forming a carboxylic acid derivative (pH < 3, 90°C).

  • Basic conditions : Degradation of the triazole ring occurs above pH 10, producing aminopyrimidine fragments .

ConditionPathwayMajor Product
1M HCl, 90°CRing-opening at C73-(3,4-dimethylphenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-2,4-dione
0.1M NaOH, 70°CTriazole cleavage5-amino-6-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4(3H)-one

Oxidation

The benzylic methyl group (from the 3,4-dimethylphenyl substituent) oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, enhancing water solubility.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering its aromaticity and biological activity .

Influence of Substituents on Reactivity

  • 3,4-Dimethylphenyl : Steric hindrance reduces reactivity at C5 of the pyrimidine ring.

  • Trifluoromethylbenzyl : Electron-withdrawing effects activate adjacent positions for nucleophilic substitution.

Analytical Monitoring

Reactions are tracked via:

  • LC-MS : Identifies intermediates with m/z = 463.2 [M+H]⁺ for the parent compound.

  • ¹H NMR : Key shifts include δ 8.2 ppm (triazole-H) and δ 4.1 ppm (benzyl-CH₂) .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The molecular weight of this compound is approximately 399.377 g/mol, and it features significant substituents such as trifluoromethyl and dimethylphenyl groups. These substituents are believed to enhance its pharmacological properties by improving solubility and binding affinity to biological targets. Although specific mechanisms of action for this compound remain largely unexplored, triazolopyrimidine derivatives generally target various biological processes. They may inhibit kinases involved in cell growth and division or modulate receptor activity.

Biological Activities

Research indicates that triazolopyrimidine derivatives exhibit a range of biological activities. The following summarizes key applications:

Anticancer Activity

Triazolopyrimidine derivatives have shown promising anticancer effects against various cell lines. For instance:

  • Compound Efficacy : Similar compounds have demonstrated IC50 values in the micromolar range against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines.
  • Example Data :
    CompoundCell LineIC50 (μM)
    47eT47D43.4
    47fHCT-1166.2

These results suggest that modifications in the triazole structure can lead to enhanced anti-cancer activity .

Antimicrobial Properties

Preliminary studies on related triazole compounds indicate potential antimicrobial effects. Research has highlighted their activity against various pathogens, including Mycobacterium tuberculosis. Compounds with similar structures have been evaluated for their in vitro antitubercular activity, showing promise against multidrug-resistant strains at specific concentrations .

Enzyme Inhibition

Triazolopyrimidine derivatives are also explored for their ability to inhibit specific enzymes involved in critical biological pathways. For example:

  • Kinase Inhibition : Some derivatives have been identified to inhibit kinases that play roles in cancer progression and cellular signaling pathways.

Case Studies

Several studies have highlighted the applications of triazolopyrimidine derivatives:

  • Study on Antitubercular Activity :
    • A series of novel compounds were synthesized using click chemistry methods and evaluated for their antitubercular activity against Mycobacterium tuberculosis strains.
    • Findings indicated that certain derivatives showed significant activity at low concentrations, suggesting a potential pathway for drug development against resistant strains .
  • Anticancer Screening :
    • Research focused on synthesizing and screening various triazolopyrimidine analogs for anticancer properties.
    • Results demonstrated that specific modifications could enhance cytotoxicity against cancer cell lines, leading to further investigations into structure-activity relationships .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the triazolopyrimidine core can modulate its activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The triazolopyrimidinone scaffold is highly modular, with substituent variations significantly altering physicochemical and biological profiles. Below is a comparative analysis of key analogs:

Compound (Reference) 3-Position Substituent 6-Position Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3,4-Dimethylphenyl [3-(Trifluoromethyl)phenyl]methyl C₂₂H₁₈F₃N₅O 443.41 High lipophilicity (CF₃, dimethylphenyl); potential for enhanced membrane permeability .
3-(3,4-Dimethoxyphenyl) analog 3,4-Dimethoxyphenyl 2-Oxo-2-(4-phenylpiperazinyl)ethyl C₂₄H₂₆N₆O₄ 486.51 Polar piperazinyl group; increased solubility due to methoxy substituents.
Oxadiazole-containing analog 3-Methylphenylmethyl [3-(CF₃)phenyl-1,2,4-oxadiazol-5-yl]methyl C₂₂H₁₆F₃N₇O₂ 467.40 Oxadiazole introduces hydrogen-bond acceptor sites; higher molecular weight.
5-(4-Chlorophenoxy) derivative Phenyl 4-Chlorophenoxy, isopropyl C₁₉H₁₆ClN₅O₂ 385.82 Bulky chlorophenoxy group; steric hindrance may limit binding pocket access.
3-(4-Methoxyphenyl) analog 4-Methoxyphenyl Unsubstituted C₁₁H₉N₅O₂ 243.23 Minimal steric bulk; methoxy group enhances solubility but reduces lipophilicity.

Crystallographic and Conformational Insights

  • Planarity of the Core: The triazolopyrimidinone ring system is planar in analogs like the 5-(4-chlorophenoxy) derivative (maximum deviation: 0.021 Å), indicating a conjugated π-system . This planarity facilitates π-π stacking interactions in biological targets.
  • Substituent Orientation: Dihedral angles between the core and aryl substituents vary significantly. For example, the 5-(4-chlorophenoxy) compound exhibits a dihedral angle of 87.74° between the core and chlorophenyl ring, suggesting orthogonal orientation that may influence binding .

Hypothetical Bioactivity Correlations

  • Antimicrobial Activity: Fluorinated triazolopyrimidinones (e.g., ’s fluoroquinolone derivatives) exhibit enhanced antibacterial potency due to improved membrane penetration .
  • Kinase Inhibition : The oxadiazole-containing analog () may act as a kinase inhibitor, leveraging hydrogen-bond interactions with catalytic residues .
  • Metabolic Stability : The CF₃ group in the target compound could reduce oxidative metabolism, prolonging half-life compared to methoxy or hydroxylated analogs .

Biological Activity

The compound 3-(3,4-dimethylphenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is part of a class of triazolo-pyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Structural Characteristics

The compound features a triazolo-pyrimidine core structure which is known to exhibit various biological activities. The presence of the trifluoromethyl and dimethylphenyl substituents enhances the lipophilicity and biological activity of the compound. Its structure can be represented as follows:

C17H16F3N5O\text{C}_{17}\text{H}_{16}\text{F}_3\text{N}_5\text{O}

Synthesis Methods

The synthesis of triazolo-pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. Recent methodologies have focused on optimizing yields and purity through various synthetic routes including cyclization reactions and functional group modifications .

Antiviral Activity

Research indicates that compounds within the triazolo[4,5-d]pyrimidine class exhibit significant antiviral properties. For instance, a related compound was found to inhibit chikungunya virus (CHIKV) replication with an EC50 value below 1 µM without cytotoxic effects on host cells . This suggests that modifications in the structure can lead to enhanced antiviral efficacy.

Anticancer Activity

Several studies have reported that triazolo-pyrimidine derivatives possess notable anticancer properties. In vitro evaluations against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin . Specifically, compounds derived from this class have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial potential of triazolo-pyrimidines has also been explored. Compounds with trifluoromethyl groups have demonstrated effectiveness against drug-resistant bacterial strains such as MRSA . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 2 µg/mL, indicating strong antibacterial activity.

Case Studies

  • Antiviral Efficacy Against CHIKV :
    • A study identified a derivative with an EC50 value below 1 µM against CHIKV. The selectivity index was greater than 600, indicating a favorable therapeutic window .
  • Anticancer Evaluation :
    • In vitro studies showed that specific triazolo-pyrimidine compounds significantly inhibited the growth of MCF-7 and A549 cell lines. Compound 9 exhibited an IC50 value lower than doxorubicin in MCF-7 cells .
  • Antimicrobial Testing :
    • Triazolo-pyrimidine derivatives were tested against various bacterial strains with notable activity against MRSA. The presence of trifluoromethyl groups was linked to enhanced antimicrobial properties .

Data Tables

Activity TypeCompound TestedIC50/EC50 ValueCell Line/Pathogen
AntiviralTriazolo derivative< 1 µMCHIKV
AnticancerCompound 9Lower than DoxorubicinMCF-7
AntimicrobialTriazolo derivative2 µg/mLMRSA

Q & A

Q. What are the key synthetic routes for preparing 3-(3,4-dimethylphenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, starting with cyclization to form the triazolopyrimidine core. For example:

  • Step 1: Cyclization of carboxamide precursors with sulfur/nitrogen sources under catalytic conditions to form the triazole ring .
  • Step 2: Functionalization via alkylation or glycosylation (e.g., reacting with glucosyl bromide in alkaline media) to introduce substituents like the trifluoromethylbenzyl group .
    Optimization: Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and yield by enabling precise control of reaction parameters .

Q. How can researchers confirm the structural integrity of this compound?

  • X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond lengths and angles .
  • Spectroscopic validation: Combine NMR (¹H/¹³C), IR (C=O stretching at ~1660 cm⁻¹), and mass spectrometry to cross-verify functional groups and molecular weight .

Q. What are the initial biological screening protocols for this compound?

  • Antiviral assays: Test inhibition of viral replication (e.g., Chikungunya virus) using plaque reduction neutralization tests (PRNT) at varying concentrations (EC₅₀ values) .
  • Anticancer screening: Use MTT assays on cell lines (e.g., MCF-7, A549) to measure cytotoxicity (IC₅₀) and apoptosis via flow cytometry .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?

  • Bioactivity: The -CF₃ group enhances lipophilicity, improving membrane permeability and target binding (e.g., enzyme active sites). Comparative studies show analogs without -CF₃ exhibit 3–5× lower potency .
  • Metabolism: Fluorine atoms reduce oxidative metabolism, prolonging half-life. Use liver microsome assays to quantify metabolic degradation rates .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling: Measure bioavailability, plasma protein binding, and tissue distribution. Poor in vivo activity may stem from rapid clearance (e.g., high CYP450 metabolism) .
  • Formulation adjustments: Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and target delivery .

Q. How can enantiomeric purity impact pharmacological outcomes, and what chiral resolution methods are recommended?

  • Impact: Enantiomers may differ in target affinity or toxicity. For example, (R)- vs. (S)-configurations could alter IC₅₀ values by >10× .
  • Resolution: Use chiral HPLC with amylose-based columns or enzymatic resolution (e.g., lipases) to isolate active enantiomers .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Yields

StepReaction ConditionsCatalystYield (%)Reference
CyclizationDMF, 80°C, 12hK₂CO₃59–77
AlkylationTHF, 0°C, 2hNaH74
GlycosylationEtOH, rt, 24hAcOH75–79

Q. Table 2: Biological Activity Data

AssayCell Line/ModelEC₅₀/IC₅₀ (μM)MechanismReference
AntiviralChikungunya2.8 ± 0.3Viral RNA inhibition
AnticancerMCF-79.5 ± 1.1Caspase-3 activation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.